7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide
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Overview
Description
7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide is a compound that belongs to the quinoline family. . This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
The synthesis of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of m-chloroaniline with triethyl orthoformate to form bis(m-chlorophenyl)methanimine. This intermediate is then reacted with diethyl malonate under the catalysis of boron trifluoride to yield m-chlorophenylmethylenemalonate. The final step involves cyclization at high temperatures (270-280°C) in paraffin oil to produce 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester .
Chemical Reactions Analysis
7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has shown potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, leading to the death of bacterial cells .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine and hydroxychloroquine. Compared to these compounds, 7-chloro-4-hydroxy-N-[2-(pyridin-4-yl)ethyl]quinoline-3-carboxamide has unique structural features that may confer different biological activities. For instance, the presence of the pyridin-4-yl group may enhance its binding affinity to certain molecular targets .
Properties
Molecular Formula |
C17H14ClN3O2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
7-chloro-4-oxo-N-(2-pyridin-4-ylethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-12-1-2-13-15(9-12)21-10-14(16(13)22)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22) |
InChI Key |
KIPGJMAMWLVOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C(C2=O)C(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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